N-{[1-(thiophen-2-yl)cyclopropyl]methyl}adamantane-1-carboxamide
Description
N-{[1-(Thiophen-2-yl)cyclopropyl]methyl}adamantane-1-carboxamide is a synthetic organic compound featuring a unique hybrid structure combining an adamantane carboxamide core with a thiophene-substituted cyclopropane moiety. The adamantane group, known for its lipophilic and rigid bicyclic framework, is often utilized in drug design to enhance metabolic stability and membrane permeability . The thiophene ring, a sulfur-containing heterocycle, is associated with diverse biological activities, including antiproliferative effects, as observed in structurally related compounds .
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS/c21-17(20-12-18(3-4-18)16-2-1-5-22-16)19-9-13-6-14(10-19)8-15(7-13)11-19/h1-2,5,13-15H,3-4,6-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYAPYIMBWRPSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs, have been identified as inhibitors of the nlrp3 inflammasome. The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators.
Mode of Action
NLRP3 inflammasome inhibitors generally work by preventing the activation of the inflammasome, thereby reducing the production of proinflammatory factors.
Biochemical Pathways
The NLRP3 inflammasome is involved in the pathogenesis of many common neurodegenerative diseases. Inhibition of the NLRP3 inflammasome would prevent the secretion of IL-1β, a proinflammatory cytokine, and other proinflammatory factors such as TNF-α, iNOS, COX-2, and IL-6. This could potentially reduce neuronal cell death and injuries.
Comparison with Similar Compounds
Table 1: Comparison of Thiophene-Containing Antiproliferative Agents
| Compound | Core Structure | IC50 (µM) | Key Features |
|---|---|---|---|
| Target Compound | Adamantane-thiophene hybrid | Not reported | High lipophilicity, rigid framework |
| (Z)-4-(3-oxo-3-(thiophen-2-yl)propenyl... | Thiophene-sulfonamide | 9.39–10.25 | Strong hydrogen bonding via sulfonamide |
| Doxorubicin | Anthracycline | ~30 | DNA intercalation, broad toxicity |
Adamantane Carboxamide Derivatives
N-(4-Ethoxyphenyl)-1-adamantanecarboxamide (CAS 71458-44-1) shares the adamantane carboxamide core but lacks the thiophene-cyclopropylmethyl group . Its ethoxyphenyl substituent may favor π-π interactions in aromatic binding pockets, whereas the target compound’s thiophene and cyclopropane moieties could engage in hydrophobic or sulfur-mediated interactions. The molecular weight of the target compound is expected to be higher (~367 g/mol vs.
Cyclopropane-Containing Analogues
Cyclopropane rings are present in both the target compound and opioid derivatives like cyclopropyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopropanecarboxamide) . However, cyclopropyl fentanyl’s piperidine-phenethyl pharmacophore targets µ-opioid receptors, while the adamantane-thiophene hybrid likely engages distinct pathways (e.g., kinase inhibition or apoptosis induction). The cyclopropane in the target compound serves as a spacer rather than a direct pharmacophoric element.
Table 2: Cyclopropane-Containing Compounds
| Compound | Primary Target | Key Structural Differences | Biological Role |
|---|---|---|---|
| Target Compound | Not reported | Adamantane-thiophene hybrid | Potential anticancer agent |
| Cyclopropyl Fentanyl | µ-opioid receptor | Piperidine-phenethyl scaffold | Analgesic (controlled) |
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